Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.
Cyclization: The intermediate β-hydroxy ketone undergoes cyclization to form a pyrrole ring.
Thiazole Formation: The pyrrole intermediate is then reacted with a thioamide to form the thiazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl groups leads to the formation of alcohols.
Scientific Research Applications
Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: This compound has a chlorine atom instead of a bromine atom.
Ethyl 2-(2-(4-bromophenyl)-3-(3-chloro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: This compound has a chlorine atom on the benzoyl group instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS No. 617695-23-5) is a complex organic compound with significant potential in pharmacological applications due to its unique structural features, including the presence of thiazole and pyrrole moieties. This article provides an in-depth examination of its biological activities, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H20BrFN2O5S, with a molecular weight of 559.4 g/mol. The structure includes:
- A thiazole ring , which is known for its biological activity.
- A pyrrole moiety , enhancing its reactivity and potential pharmacological properties.
The presence of bromine and fluorine substituents may influence its biological activity by altering electronic properties and steric hindrance.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Aldol Condensation : Reaction of an aldehyde with a ketone to form a β-hydroxy ketone.
- Cyclization : Formation of the pyrrole ring from the intermediate β-hydroxy ketone.
- Thiazole Formation : Reaction of the pyrrole intermediate with a thioamide to yield the thiazole ring.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, studies have shown that derivatives containing thiazole and pyrrole structures can effectively inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis : Some analogs have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of tubulin polymerization : Certain compounds disrupt microtubule formation, leading to cell cycle arrest .
A comparative analysis of related compounds reveals that variations in substituents significantly affect their cytotoxicity profiles. For example, a study highlighted that a compound with a similar structure demonstrated an IC50 value against A549 lung adenocarcinoma cells lower than that of doxorubicin, indicating superior efficacy .
Antimicrobial Activity
The thiazole and pyrrole moieties are also associated with antimicrobial properties. Compounds featuring these structures have been reported to exhibit activity against various bacterial strains. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
The biological activity of this compound is hypothesized to occur through specific interactions with molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.
Case Study 1: Anticancer Activity
A study conducted on a series of thiazole derivatives showed that modifications at specific positions greatly influenced their cytotoxicity against various cancer cell lines. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced potency .
Case Study 2: Antimicrobial Efficacy
Another investigation into thiazole-containing compounds revealed their effectiveness against resistant bacterial strains. The study reported that certain derivatives maintained activity even in the presence of β-lactamase enzymes, which typically confer resistance to common antibiotics .
Properties
CAS No. |
617695-23-5 |
---|---|
Molecular Formula |
C25H20BrFN2O5S |
Molecular Weight |
559.4 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-bromophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20BrFN2O5S/c1-4-34-24(33)22-13(3)28-25(35-22)29-19(14-7-9-16(26)10-8-14)18(21(31)23(29)32)20(30)15-6-5-12(2)17(27)11-15/h5-11,19,30H,4H2,1-3H3/b20-18+ |
InChI Key |
LERAVRVDMQCFJM-CZIZESTLSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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